3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
Description
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamide-linked 3-chlorophenylpiperazine moiety. This compound is structurally characterized by a thiophene ring substituted with a carboxamide group at position 2 and a sulfonyl-piperazine linker at position 2. The 3-chlorophenyl group on the piperazine ring introduces steric and electronic effects that influence its physicochemical and binding properties.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-16-5-4-8-18(15-16)24-10-12-25(13-11-24)30(27,28)19-9-14-29-20(19)21(26)23-17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPOYUJPHJZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withdopamine D4 receptors and 5-HT1D receptors . These receptors play crucial roles in neurotransmission, affecting mood, reward, and other neurological functions.
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 488.0 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a thiophene moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN5O3S |
| Molecular Weight | 488.0 g/mol |
| CAS Number | 1189659-23-1 |
This compound functions primarily as a serotonergic antagonist , which means it binds to serotonin receptors without activating them. This antagonistic action can modulate various physiological processes influenced by serotonin, making it a candidate for treating disorders related to serotonin imbalance.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that certain piperazine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound in various cancer cell lines remains an area of active investigation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, which could be attributed to its ability to disrupt microbial cell membranes or interfere with critical metabolic pathways.
Neuropharmacological Effects
Given its interaction with serotonin receptors, the compound may influence mood and anxiety disorders. In animal models, similar compounds have demonstrated anxiolytic and antidepressant effects, warranting further exploration of this compound's potential in neuropharmacology.
Case Studies and Research Findings
- Antitumor Studies : A study conducted on various piperazine derivatives showed that compounds structurally related to This compound exhibited IC50 values in the micromolar range against different cancer cell lines, indicating promising antitumor activity .
- Antimicrobial Evaluation : In vitro tests revealed that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall synthesis .
- Neuropharmacological Assessment : Behavioral studies in rodents indicated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, suggesting potential anxiolytic properties .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide may exhibit neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems involved in mood regulation and cognitive function.
- Case Study : A study investigated the effects of similar piperazine derivatives on serotonin receptors, revealing potential anxiolytic and antidepressant effects. The modulation of these receptors could lead to new treatments for anxiety and depression disorders.
Cancer Research
The compound's structure suggests potential applications in oncology, particularly in targeting cancer cell proliferation pathways. The thiophene moiety has been associated with anticancer activity due to its ability to interfere with cellular signaling pathways.
- Case Study : In vitro studies demonstrated that related compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
Emerging research has indicated that compounds with similar structural features possess antimicrobial properties. The sulfonamide group is known for its antibacterial activity, which could be leveraged in developing new antibiotics.
- Case Study : A series of experiments showed that sulfonamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also have therapeutic potential in treating bacterial infections.
Data Tables
| Application Area | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Neuropharmacology | Modulation of serotonin and dopamine receptors | Treatment of anxiety and depression |
| Cancer Research | Induction of apoptosis and inhibition of cell growth | Development of anticancer agents |
| Antimicrobial Activity | Interference with bacterial cell wall synthesis | New antibiotic development |
Comparison with Similar Compounds
Piperazine-Linked Carboxamides and Ureas
Compounds with piperazine cores linked to carboxamide or urea groups are prevalent in the evidence. Key examples include:
Key Observations :
- Synthetic Efficiency : ND-8 (58% yield) outperforms ND-7 (38%) and CD-9 (25%), likely due to the stabilizing effect of the phenylacetyl group in ND-8 .
- Substituent Effects : The replacement of 3-chlorophenyl (ND-7/ND-8) with pyrimidinyl (CD-9) reduces yield, highlighting the synthetic challenges of heteroaryl piperazines .
- Urea vs. Carboxamide : Urea derivatives (e.g., 11f) exhibit higher yields (~85%) compared to carboxamides, possibly due to milder reaction conditions for urea bond formation .
Thiazole and Thiophene Derivatives
Thiazole- and thiophene-based compounds with piperazine linkers share structural similarities with the target molecule:
Key Observations :
- Core Heterocycle : Thiophene (target) vs. thiazole (10f, 11f) alters electronic properties; sulfonyl groups in the target may enhance solubility compared to ester-linked thiazoles .
- Bioisosteric Potential: Urea (11f) and carboxamide (target) groups may exhibit similar hydrogen-bonding interactions in biological targets .
Impurity and Stability Profiles
The target compound’s synthesis may generate impurities analogous to those reported for 3-chlorophenylpiperazine derivatives:
Key Observations :
- Regulatory Considerations : Impurities like 1,3-bis-piperazines (Impurity H) must be controlled to <0.1% in pharmaceutical applications .
- Stability Risks : The sulfonyl group in the target compound may hydrolyze under acidic conditions, necessitating stability studies .
Physicochemical and Spectral Comparisons
Spectral Signatures
- IR Spectroscopy : Carboxamide C=O stretches (~1680–1720 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) differentiate the target from urea derivatives (NH stretches ~3300 cm⁻¹) .
- NMR : The thiophene ring in the target compound would show distinct 1H-NMR signals (δ 6.5–7.5 ppm) compared to thiazole derivatives (δ 7.5–8.5 ppm) .
Solubility and Stability
- Solubility : The sulfonyl group may improve aqueous solubility relative to ester-linked analogs (e.g., 10d–10f) but reduce lipophilicity compared to urea derivatives .
- Thermal Stability : Urea derivatives (melting points 188–207°C) suggest higher thermal stability than carboxamides, which may decompose at lower temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
